1-(2-Amino-3-methylbutoxy)-4-chlorobenzene
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Overview
Description
1-(2-Amino-3-methylbutoxy)-4-chlorobenzene is an organic compound with the molecular formula C11H16ClNO It is a derivative of chlorobenzene, where the chlorine atom is substituted at the fourth position, and an amino-alkoxy group is attached at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-methylbutoxy)-4-chlorobenzene typically involves the following steps:
Nitration: The starting material, m-toluic acid, undergoes nitration using nitric acid to form 2-nitro-3-toluic acid.
Reduction: The nitro group is then reduced to an amino group using hydrogenation in the presence of a catalyst.
Chlorination: The resulting 2-amino-3-methylbenzoic acid is chlorinated using a chlorination reagent such as benzoyl peroxide to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, making the process cost-effective and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3-methylbutoxy)-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can produce various substituted benzene derivatives .
Scientific Research Applications
1-(2-Amino-3-methylbutoxy)-4-chlorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-methylbutoxy)-4-chlorobenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling and metabolism
Comparison with Similar Compounds
- 2-Amino-3-methylbutoxybenzene
- 4-Chloro-2-methylphenol
- 2-Amino-4-chlorobenzene
Uniqueness: 1-(2-Amino-3-methylbutoxy)-4-chlorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino-alkoxy group and a chlorine atom makes it a versatile compound for various applications .
Biological Activity
1-(2-Amino-3-methylbutoxy)-4-chlorobenzene, also known as a derivative of chlorobenzene, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant studies.
- Molecular Formula : C10H14ClN
- Molecular Weight : 185.68 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino group allows it to engage in hydrogen bonding and ionic interactions with biomolecules, potentially influencing several pathways:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic processes, which can lead to altered cellular functions.
- Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties through disruption of bacterial cell membranes or interference with metabolic pathways.
Antimicrobial Properties
Several studies have investigated the antimicrobial potential of chlorobenzene derivatives. For instance:
- A study indicated that compounds with similar structures demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell integrity and function.
Antioxidant Activity
Research has suggested that this compound may possess antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of various chlorinated aromatic compounds, including this compound. The minimum inhibitory concentration (MIC) was determined against several bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
The results indicated that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus, which is significant given the rising concerns over antibiotic resistance.
Study 2: Antioxidant Activity Assessment
In another investigation, the antioxidant capacity was measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed that:
- The compound scavenged free radicals effectively, with an IC50 value comparable to established antioxidants such as ascorbic acid.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison was made with other chlorinated phenolic compounds:
Compound | Antimicrobial Activity | Antioxidant Activity |
---|---|---|
This compound | Moderate | Moderate |
4-Chlorophenol | High | Low |
2-Chloroaniline | Low | High |
This table highlights that while some compounds may excel in one area, this compound presents a balanced profile in both antimicrobial and antioxidant activities.
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10/h3-6,8,11H,7,13H2,1-2H3 |
InChI Key |
SCLWEHHGBOIJEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COC1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
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